molecular formula C24H22BrNO B14310656 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide CAS No. 112168-69-1

4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide

Cat. No.: B14310656
CAS No.: 112168-69-1
M. Wt: 420.3 g/mol
InChI Key: NVOWRMBKJVYNPJ-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide is a complex organic compound that features a bromine atom, a fluorene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide typically involves multiple steps. One common approach starts with the bromination of 9H-fluorene to obtain 4-bromo-9H-fluorene. This intermediate is then reacted with 2-methylpropylamine to form the corresponding amine derivative. Finally, the amine is coupled with 4-bromobenzoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce fluorenone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the fluorene moiety play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-9H-fluoren-9-one
  • 4-Bromo-9H-fluorene
  • 2-Bromo-9-fluorenone

Uniqueness

Compared to similar compounds, 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide stands out due to its unique combination of a bromine atom, a fluorene moiety, and a benzamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

112168-69-1

Molecular Formula

C24H22BrNO

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-N-[2-(9H-fluoren-9-yl)-2-methylpropyl]benzamide

InChI

InChI=1S/C24H22BrNO/c1-24(2,15-26-23(27)16-11-13-17(25)14-12-16)22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

NVOWRMBKJVYNPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)Br)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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